molecular formula C10H15NO3 B14242684 1-Pent-4-enoyl-L-proline CAS No. 479640-29-4

1-Pent-4-enoyl-L-proline

Cat. No.: B14242684
CAS No.: 479640-29-4
M. Wt: 197.23 g/mol
InChI Key: JHMQVIVKQGKVHG-QMMMGPOBSA-N
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Description

1-Pent-4-enoyl-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a pent-4-enoyl group attached to the L-proline molecule. The unique structure of this compound makes it an interesting subject for research in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pent-4-enoyl-L-proline can be synthesized through various methods. One common approach involves the reaction of L-proline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Pent-4-enoyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Pent-4-enoyl-L-proline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    L-Proline: A naturally occurring amino acid with a similar structure but lacking the pent-4-enoyl group.

    Pent-4-enoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness: 1-Pent-4-enoyl-L-proline is unique due to the presence of both the L-proline and pent-4-enoyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

479640-29-4

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-1-pent-4-enoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-2-3-6-9(12)11-7-4-5-8(11)10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1

InChI Key

JHMQVIVKQGKVHG-QMMMGPOBSA-N

Isomeric SMILES

C=CCCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

C=CCCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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